molecular formula C11H14N2O B12919121 1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone

1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone

Cat. No.: B12919121
M. Wt: 190.24 g/mol
InChI Key: ZTMAWTSSTJASMA-KMKOMSMNSA-N
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Description

1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is a heterocyclic compound that belongs to the class of pyrazine derivatives. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazine ring. The presence of an ethylidene group attached to the nitrogen atom of the pyrrole ring and an ethanone group attached to the pyrazine ring makes this compound unique in its structure and properties.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-[(1Z)-1-ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2-yl]ethanone

InChI

InChI=1S/C11H14N2O/c1-3-10-11-5-4-6-12(11)7-8-13(10)9(2)14/h3-6H,7-8H2,1-2H3/b10-3-

InChI Key

ZTMAWTSSTJASMA-KMKOMSMNSA-N

Isomeric SMILES

C/C=C\1/C2=CC=CN2CCN1C(=O)C

Canonical SMILES

CC=C1C2=CC=CN2CCN1C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the use of 2-pyrrolyltrichloroacetone as the starting material. The synthetic route includes the following steps :

  • Monoesterification of 2-pyrrolyltrichloroacetone with ethylene glycol.
  • Bromine displacement of the hydroxy group.
  • Cyclization to form the lactone.
  • Amidation to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethylidene group, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit PIM kinases, which play a role in cell proliferation and survival . The inhibition of these kinases can lead to the degradation of c-Myc, a protein involved in cancer progression.

Comparison with Similar Compounds

1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone, with the CAS number 835874-64-1, is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This compound has garnered interest in various fields of medicinal chemistry due to its structural characteristics and possible therapeutic applications.

  • Molecular Formula : C11_{11}H14_{14}N2_2O
  • Molecular Weight : 190.24 g/mol
  • Structural Characteristics : The compound features a pyrrolo[1,2-a]pyrazine core, which is linked to an ethylidene group and an ethanone moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, which could influence signaling pathways related to inflammation and cancer progression.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Other investigations have shown that related compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Study 1: Anticancer Properties

A recent study explored the anticancer activity of this compound against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest at G0/G1 phase
HeLa (Cervical)10.5Inhibition of mitochondrial respiration

The study concluded that the compound effectively reduces cell viability and induces programmed cell death through mitochondrial pathways.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory effects, the compound was tested in a murine model of inflammation:

Treatment GroupInflammation Score Reduction (%)
Control0
Low Dose (5 mg/kg)30
High Dose (20 mg/kg)65

The findings indicated a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6.

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